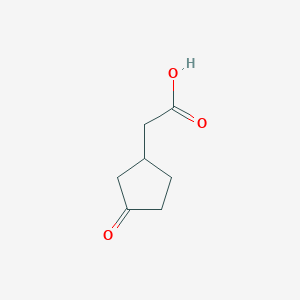

2-(3-Oxocyclopentyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120474. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-oxocyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTQQGRYWUZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-05-0 | |

| Record name | 3128-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-oxocyclopentyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Oxocyclopentyl)acetic acid: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Oxocyclopentyl)acetic acid is a valuable building block in organic synthesis, notably serving as a key intermediate in the preparation of various pharmaceutical compounds, including prostaglandin analogs.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile molecule. We will delve into the mechanistic underpinnings of each route, offering detailed experimental protocols and field-proven insights to ensure scientific integrity and reproducibility. The guide is structured to provide a deep understanding of the chemical principles involved, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction

The cyclopentanone ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic molecules.[4][5] this compound, with its characteristic keto-acid functionality, presents a synthetically malleable scaffold for the elaboration of more complex molecular architectures.[1] Its importance is underscored by its role as a precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[3][6] Understanding the nuances of its synthesis is therefore of paramount importance for researchers in medicinal chemistry and drug development. This guide will explore the most prominent synthetic strategies, with a particular focus on the Dieckmann condensation, a powerful tool for the formation of five-membered rings.[7][8][9][10][11][12][13][14][15][16][17] We will also discuss alternative approaches, such as the Robinson annulation, and provide a thorough analysis of the reaction mechanisms involved.

Part 1: The Dieckmann Condensation Pathway

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][9][10][12][13][14][15][17] This method is particularly well-suited for the synthesis of five- and six-membered rings and represents a highly efficient route to the precursor of this compound.[8][17] A common and cost-effective starting material for this pathway is diethyl adipate.[16][18][19]

Overall Transformation:

The synthesis commences with the intramolecular cyclization of a dialkyl adipate, followed by alkylation, hydrolysis, and decarboxylation to yield the target molecule. A "one-pot" approach has been developed to streamline this process, significantly reducing the production cycle.[18]

Mechanism of the Dieckmann Condensation

The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. The driving force for this reaction is the formation of a stable, resonance-stabilized enolate of the product.[10][11]

Sources

- 1. 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | 86023-17-8 | Benchchem [benchchem.com]

- 2. JPH0948773A - Prostaglandin intermediate and its production - Google Patents [patents.google.com]

- 3. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. baranlab.org [baranlab.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. organicreactions.org [organicreactions.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 18. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 19. ias.ac.in [ias.ac.in]

Physicochemical properties of "2-(3-Oxocyclopentyl)acetic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Oxocyclopentyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 3128-05-0) is a bifunctional organic molecule incorporating both a ketone and a carboxylic acid functional group.[1] This unique structural arrangement makes it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry.[1][2][3] The cyclopentanone moiety combined with the acetic acid side chain provides a scaffold that can be elaborated into more complex molecular architectures, such as prostaglandin analogs.[3] A thorough understanding of its physicochemical properties is paramount for its effective use in chemical synthesis, reaction optimization, formulation development, and for predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a practical resource for scientists, offering not only collated data from various sources but also field-proven experimental protocols for the determination of key parameters like solubility and acidity (pKa).

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound govern its behavior from the reaction flask to a biological matrix. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3128-05-0 | [2][4][5] |

| Molecular Formula | C₇H₁₀O₃ | [2][4][6] |

| Molecular Weight | 142.15 g/mol | [2][4][7] |

| IUPAC Name | This compound | [4] |

| Appearance | Not specified; likely a solid or oil at room temperature. | - |

| Boiling Point | 316.5 °C at 760 mmHg | [6][8] |

| Density | 1.18 - 1.21 g/cm³ | [4][6] |

| Flash Point | 159.5 °C | [6] |

| Refractive Index | 1.492 | [6] |

| LogP (Predicted) | -0.2 to 0.83 | [6][7] |

Structural Identification

Correctly identifying the molecular structure is the foundation of all chemical analysis. The following identifiers are used for this compound:

Solubility Profile

The solubility of an active molecule or synthetic intermediate is a critical parameter influencing everything from reaction kinetics to bioavailability.

Qualitative Assessment

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 (Water Solubility) shake-flask method is the gold standard for determining the aqueous solubility of a compound. The causality behind this choice is its direct measurement of the equilibrium state, providing highly reliable data.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water (or a relevant buffer system) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[7]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

This protocol is self-validating as the continued presence of excess solid starting material confirms that the solution is indeed saturated.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and pKa

The carboxylic acid moiety makes this compound a weak acid. Its acid dissociation constant (pKa) is a crucial determinant of its charge state at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Estimated pKa Value

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining pKa values.[11] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the direct observation of the acid's dissociation.

Methodology:

-

Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).[3]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM.[11]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point can be found from the inflection point of the first derivative of the titration curve.[11]

-

Validation: Perform a blank titration (titrating the solvent without the compound) to correct for any background effects.[11]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Analysis

Spectroscopic data provides unambiguous confirmation of a molecule's structure and purity.

-

Mass Spectrometry (MS): In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section data for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can aid in its identification in complex mixtures via LC-MS.[12] A GC-MS spectrum is reportedly available in the SpectraBase database.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretch. This peak may be broadened or show a shoulder due to the presence of both the ketone and carboxylic acid carbonyls.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic broad singlet for the acidic proton of the carboxyl group, typically downfield (>10 ppm). The aliphatic protons on the cyclopentyl ring and the adjacent methylene group will appear as complex multiplets in the upfield region (approx. 1.5-3.0 ppm).

-

¹³C NMR: Two signals will be present in the carbonyl region (>170 ppm): one for the carboxylic acid carbon (typically ~175-185 ppm) and one for the ketone carbon (typically >200 ppm). The remaining aliphatic carbons will appear in the upfield region (~20-50 ppm).

-

Stability and Reactivity

This compound is generally stable under standard storage conditions (cool, dry place).[6] Key reactivity considerations include:

-

Incompatibilities: It should not be stored with strong oxidizing agents.[14]

-

Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂).[14]

-

Reactivity: The molecule possesses two reactive centers: the carboxylic acid can undergo esterification, amide formation, or reduction, while the ketone can be subject to nucleophilic attack, reduction to an alcohol, or enolate formation.

Conclusion

This compound is a versatile chemical building block with a well-defined set of physicochemical properties. While specific experimental data for parameters like pKa and solubility are sparse in the literature, reliable estimations and established analytical protocols provide a strong framework for its application in research and development. This guide consolidates the available data and provides practical, validated methodologies to empower scientists in their work with this compound.

References

-

This compound|3128-05-0 - MOLBASE Encyclopedia. [Link]

-

This compound | C7H10O3 | CID 274428 - PubChem. [Link]

- Method for determining solubility of a chemical compound - Google P

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

This compound (C7H10O3) - PubChemLite. [Link]

-

Calculation of Aqueous Solubility of Organic Compounds - PMC - NIH. [Link]

-

This compound (C7H10O3) - PubChemLite. [Link]

-

This compound (3128-05-0) Hnmr-Molbase. [Link]

-

Acetic Acid - Common Organic Chemistry. [Link]

-

How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. [Link]

-

Acetic Acid - pKa. [Link]

Sources

- 1. CAS 3128-05-0: (3-oxocyclopentyl)acetic acid | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants [jstage.jst.go.jp]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. lifescienceglobal.com [lifescienceglobal.com]

- 10. Acetic Acid [commonorganicchemistry.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 13. This compound | C7H10O3 | CID 274428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3128-05-0|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Oxocyclopentyl)acetic acid

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 2-(3-Oxocyclopentyl)acetic acid (CAS: 3128-05-0), a key organic building block. For researchers, scientists, and professionals in drug development, definitive structural elucidation is paramount. This guide synthesizes the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical profile of the target molecule. By detailing standardized protocols, interpreting predicted spectral data, and explaining the causality behind spectroscopic phenomena, this whitepaper serves as a robust reference for the analysis of this compound and similarly structured molecules.

Introduction: The Imperative of Structural Verification

In the fields of medicinal chemistry and materials science, the precise structure of a molecule dictates its function, reactivity, and safety profile. Ambiguity in structure is a risk that cannot be afforded. Spectroscopic analysis provides the empirical evidence required to confirm molecular identity, purity, and structural integrity.

Chemical Identity of this compound

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid. This structure presents distinct features that are readily identifiable through modern spectroscopic techniques.

Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol Monoisotopic Mass: 142.06299 Da

The structural features—a five-membered ring, a ketone carbonyl, a carboxylic acid group, and multiple aliphatic protons—give rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

The Role of Spectroscopic Analysis

Spectroscopy is the study of the interaction between matter and electromagnetic radiation.[1] Each technique provides a different piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework of a molecule.

-

IR Spectroscopy identifies the functional groups present.[2]

-

Mass Spectrometry determines the molecular weight and provides information on the molecular formula and connectivity through fragmentation analysis.[3][4][5]

Together, they form a self-validating system for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds.[1] It operates on the principle that many atomic nuclei possess a magnetic property called spin.[1][6] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, providing detailed information about their chemical environment.[1][7]

Standard Experimental Protocol: Solution-State NMR

A robust NMR analysis begins with meticulous sample preparation to ensure high-quality, reproducible data.

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of this compound.[8]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals.[8][9]

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift calibration. TMS is ideal as it is chemically inert and its signal appears at 0 ppm, away from most analyte signals.[8]

-

Sample Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[10] Ensure the solution is free of particulate matter.

-

Data Acquisition: Place the sample in the NMR spectrometer. The instrument's software is used to tune and shim the magnetic field for maximum homogeneity. A series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay or FID) is recorded and Fourier transformed to generate the spectrum.[7]

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet. Its signal disappears upon D₂O exchange.[11] |

| ~2.8 - 2.2 | Multiplet | 5H | -CH₂-C=O, -CH-CH₂COOH, -CH₂-COOH | Protons alpha to the ketone and carboxylic acid are deshielded by the electron-withdrawing nature of the carbonyl groups. Complex splitting arises from coupling to multiple non-equivalent neighbors. |

| ~2.1 - 1.5 | Multiplet | 4H | Ring -CH₂- | The remaining aliphatic protons on the cyclopentyl ring. They are in a more shielded environment and exhibit complex splitting patterns due to the rigid ring structure. |

Predicted ¹³C NMR Spectrum & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~215-220 | C=O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~175-180 | C=O (Carboxylic Acid) | Carboxylic acid carbonyls are also strongly deshielded, but typically appear slightly upfield compared to ketones.[11] |

| ~40-50 | Ring carbons adjacent to C=O and CH(R) | Carbons alpha to the carbonyl group and the substituted carbon are deshielded. |

| ~30-40 | -CH₂-COOH | The methylene carbon of the acetic acid side chain. |

| ~20-30 | Remaining Ring Carbons | The remaining aliphatic carbons in the cyclopentyl ring. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[2][12] It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed, resulting in a peak in the IR spectrum.[2]

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is a common technique for solids and liquids as it requires minimal sample preparation.[12]

Methodology:

-

Background Scan: A background spectrum of the clean ATR crystal is collected first. This allows the instrument to subtract signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: A small amount of this compound (liquid or solid) is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The infrared beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a small distance into the sample. The detector measures the absorbed energy, and the software generates the absorbance spectrum.

Predicted IR Spectrum & Interpretation

Each functional group has a characteristic absorption range, making the IR spectrum a molecular "fingerprint."[13]

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band.[14][15] |

| 3000 - 2850 | C-H stretch | Aliphatic | Stretching vibrations of sp³ hybridized C-H bonds. |

| ~1740 | C=O stretch | Ketone | The carbonyl stretch for a five-membered ring ketone is typically at a higher frequency than an acyclic ketone due to ring strain.[15] |

| ~1710 | C=O stretch | Carboxylic Acid | The carbonyl stretch of a saturated aliphatic carboxylic acid.[15][16] |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond in the carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3][17] It provides the exact molecular weight of a compound and, through the analysis of fragmentation patterns, offers valuable clues about its structure.[3][5]

Standard Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.

Caption: General workflow for Mass Spectrometry analysis via ESI.

Methodology:

-

Sample Preparation: A dilute solution of the sample (e.g., 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile/water.[18]

-

Ionization: The solution is infused into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: An ion detector counts the ions at each m/z value, and the data system plots this information as a mass spectrum.[4]

Predicted Mass Spectrum & Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways that can be used to deduce the original structure.

Molecular Ion:

-

Monoisotopic Mass: 142.0630 Da

-

Expected Ion (Negative ESI): [M-H]⁻ at m/z = 141.0557

Key Fragmentation Pathways: Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a dominant fragmentation mechanism for both ketones and carboxylic acids.[19][20]

Caption: Predicted major fragmentation pathways for [M-H]⁻.

Interpretation of Key Fragments:

-

[M-H]⁻ (m/z 141): The deprotonated molecular ion.

-

Loss of H₂O (m/z 123): A common loss from molecules containing a carboxylic acid.

-

Loss of CO₂ (m/z 97): Decarboxylation is a characteristic fragmentation for carboxylic acids.

-

α-cleavage at Ketone: Cleavage of the bonds adjacent to the ketone carbonyl can lead to ring-opening, producing characteristic fragments such as m/z 83 or 55, which is common for cyclic ketones.[21][22]

Conclusion: A Unified Spectroscopic Identity

By integrating the data from NMR, IR, and MS, a definitive and self-validating structural confirmation of this compound is achieved. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of two distinct carbonyl environments. The IR spectrum validates the presence of the ketone and carboxylic acid functional groups through their characteristic C=O and O-H stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides structural support through predictable fragmentation patterns, such as the loss of CO₂. This multi-technique approach provides the rigorous, empirical evidence required by researchers and drug development professionals to proceed with confidence.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Interpret An FTIR Spectrum? YouTube. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

-

Bains, B. (2023). A Beginner's Guide to Mass Spectrometry. ACD/Labs. Retrieved from [Link]

-

G-M-I, Inc. (2025). Introduction to Mass Spectrometry: What It Is and Why It's Important. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Wiley-VCH. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

-

Ge, Y. (n.d.). Introduction to Mass Spectrometry. University of Wisconsin-Madison. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

-

Iesmat. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Read FTIR Spectroscopy? YouTube. Retrieved from [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Retrieved from [Link]

-

Kubiak-Tomaszewska, G., et al. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. NIH National Library of Medicine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Workman, J. Jr. (2015). IR Spectral Interpretation Workshop. Spectroscopy Online. Retrieved from [Link]

-

University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NIST/EPA/NIH. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Retrieved from [Link]

-

Paton, R. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 5. acdlabs.com [acdlabs.com]

- 6. longdom.org [longdom.org]

- 7. process-nmr.com [process-nmr.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. researchgate.net [researchgate.net]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. edinst.com [edinst.com]

- 13. youtube.com [youtube.com]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 17. gmi-inc.com [gmi-inc.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 20. m.youtube.com [m.youtube.com]

- 21. GCMS Section 6.11.2 [people.whitman.edu]

- 22. whitman.edu [whitman.edu]

The Pivotal Role of 2-(3-Oxocyclopentyl)acetic Acid as a Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Cyclopentanones

In the landscape of contemporary organic synthesis, particularly in the realm of pharmaceutical development, the demand for enantiomerically pure complex molecules is ever-increasing. Chiral cyclopentanone derivatives have emerged as exceptionally valuable synthons due to their prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] Among these, 2-(3-Oxocyclopentyl)acetic acid and its esters stand out as versatile chiral building blocks, offering a unique combination of stereochemistry and functionality. This guide provides a comprehensive overview of the synthesis and application of this pivotal intermediate, with a focus on the underlying principles that govern its utility in the construction of complex molecular architectures.

The core value of this compound lies in its densely functionalized framework: a five-membered ring bearing a ketone and a carboxylic acid side chain, with a stereocenter that is crucial for the biological activity of its downstream products. This structure serves as a key precursor for the synthesis of prostaglandins, carbocyclic nucleosides, and other pharmacologically significant compounds.[1][3]

I. Enantioselective Synthesis of this compound Derivatives

The cornerstone of utilizing this compound as a chiral building block is the ability to synthesize it in an enantiomerically pure form. Several strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Crafting Chirality from Achiral Precursors

Modern organocatalysis has revolutionized the asymmetric synthesis of substituted cyclopentanones. These methods offer mild reaction conditions and high enantioselectivities, avoiding the use of often toxic and expensive metal catalysts.

A landmark in the application of this compound derivatives is in the synthesis of the Corey lactone, a key intermediate for a vast number of prostaglandins.[2][4][5] An elegant and efficient one-pot synthesis of the Corey lactone has been developed, which proceeds through a domino Michael/Michael reaction catalyzed by a chiral diphenylprolinol silyl ether.[4] This reaction constructs the chiral cyclopentanone core with high stereocontrol.

Conceptual Workflow: One-Pot Synthesis of the Corey Lactone

Caption: Organocatalytic one-pot synthesis of the Corey lactone.

This domino reaction is a powerful example of "pot economy," where multiple transformations occur in a single reaction vessel, minimizing waste and purification steps.[4] The chiral catalyst creates a stereodefined environment for the initial Michael addition, and the resulting intermediate undergoes an intramolecular Michael addition to furnish the cyclopentanone ring with three contiguous stereocenters.

Table 1: Key Asymmetric Synthesis Strategies for Chiral Cyclopentanone Cores

| Method | Key Features | Typical Catalyst/Reagent | Enantioselectivity (ee) | Reference |

| Organocatalytic Domino Michael/Michael | One-pot, high step economy, forms multiple stereocenters. | Chiral prolinol ethers | >99% | [4] |

| Asymmetric Michael Addition to Cyclopentenones | Direct functionalization of a pre-existing ring. | Chiral squaramides, thioureas | Up to 99% | [6][7][8] |

| Enzymatic Desymmetrization | Mild conditions, high selectivity for specific substrates. | Lipases | >95% | [1] |

Chiral Resolution: Separating Enantiomers

While asymmetric synthesis is often the preferred route, chiral resolution of a racemic mixture of this compound or its esters remains a viable and sometimes more practical approach, especially on a larger scale.

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture.[1][9][10][11][12][13] For racemic esters of this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated.

Experimental Protocol: Enzymatic Kinetic Resolution of Ethyl 2-(3-Oxocyclopentyl)acetate

Objective: To separate the enantiomers of racemic ethyl 2-(3-oxocyclopentyl)acetate via lipase-catalyzed hydrolysis.

Materials:

-

Racemic ethyl 2-(3-oxocyclopentyl)acetate

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Immobilized Lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase)

-

Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

-

Aqueous acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for workup

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, suspend the racemic ethyl 2-(3-oxocyclopentyl)acetate in the phosphate buffer. The choice of buffer and pH is critical for optimal enzyme activity.

-

Enzyme Addition: Add the immobilized lipase to the suspension. Immobilization of the enzyme is crucial for easy recovery and reuse, enhancing the process's cost-effectiveness.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

Workup: Once the desired conversion is reached, filter off the immobilized enzyme. Separate the aqueous and organic layers (if an organic co-solvent is used). Acidify the aqueous layer with 1 M HCl to protonate the carboxylate, then extract the chiral this compound with an organic solvent. The unreacted chiral ester can be recovered from the organic phase.

-

Purification: Purify the separated acid and ester by standard techniques such as column chromatography or distillation.

Causality Behind Experimental Choices:

-

Immobilized Enzyme: Simplifies catalyst removal, prevents protein contamination of the product, and allows for enzyme recycling, which is economically important for industrial applications.

-

Phosphate Buffer: Maintains a stable pH, which is essential for the enzyme's catalytic activity and stability.

-

Reaction Monitoring: Crucial for stopping the reaction at the optimal point to maximize the enantiomeric excess of both the product and the remaining starting material.

II. Applications in the Synthesis of Bioactive Molecules

The synthetic utility of chiral this compound is most prominently demonstrated in the total synthesis of prostaglandins and their analogues, as well as in the construction of carbocyclic nucleosides.

Prostaglandin Synthesis: The Corey Lactone as a Linchpin

Prostaglandins are a class of lipid compounds with a wide range of physiological effects, making them important targets for drug development.[14] The synthesis of prostaglandins often converges on the Corey lactone, which is directly accessible from chiral this compound derivatives.

Synthetic Pathway: From Chiral Cyclopentanone to Prostaglandins

Caption: General synthetic route to prostaglandins via the Corey lactone.

The synthesis of the Corey lactone from a suitable chiral cyclopentanone intermediate involves a series of stereocontrolled reductions and a final lactonization step.[4][15] Once formed, the Corey lactone provides the necessary stereochemical information and functional group handles for the sequential introduction of the two side chains characteristic of prostaglandins.

Carbocyclic Nucleoside Analogs: Mimicking Nature's Building Blocks

Carbocyclic nucleosides are nucleoside analogs where the furanose ring's oxygen atom is replaced by a methylene group.[3] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[3] Chiral cyclopentanone derivatives, including those derived from this compound, are valuable precursors for these important antiviral and anticancer agents.[1][3][16][17]

The synthesis of carbocyclic nucleosides from chiral cyclopentanones typically involves the stereoselective introduction of an amino group and a hydroxymethyl group (or its equivalent) onto the cyclopentane ring, followed by the construction of the heterocyclic base.[3][18] The inherent chirality of the starting cyclopentanone is transferred to the final nucleoside analog, which is critical for its biological activity.

Conclusion

This compound and its derivatives have proven to be indispensable chiral building blocks in organic synthesis. The development of robust and highly selective methods for their enantioselective synthesis, particularly through organocatalysis and enzymatic resolution, has made these synthons readily accessible. Their strategic application in the total synthesis of complex and biologically important molecules, such as prostaglandins and carbocyclic nucleosides, underscores their significance in modern drug discovery and development. The continued exploration of new synthetic methodologies and applications for this versatile chiral building block will undoubtedly lead to further advances in the field of organic and medicinal chemistry.

References

-

Simeonov, S. P., & Estévez, R. E. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6351–6441. [Link]

-

Hayashi, Y., & Umekubo, H. (n.d.). Corey's synthetic route of the Corey lactone. ResearchGate. Retrieved from [Link]

-

Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(3), 634-639. [Link]

-

(2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. [Link]

-

Marinescu, L., & Tănase, C. I. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

-

Carbocyclic nucleoside. (2023). In Wikipedia. [Link]

-

Tănase, C. I., & Drăghici, C. (2013). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 58(11-12), 845-852. [Link]

-

Eldeeb, M. A., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 20(8), 14036–14048. [Link]

-

Dalpozzo, R., & Cativiela, C. (2007). Chiral Synthesis of Carbocyclic Nucleoside Analogs from Noncarbohydrate Precursors. Current Organic Synthesis, 4(2), 145-167. [Link]

-

Roithová, J., et al. (2014). Organocatalytic Preparation of Substituted Cyclopentanes: A Mechanistic Study. Chemistry - A European Journal, 20(44), 14465-14473. [Link]

-

Chen, Z., et al. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-425. [Link]

-

Gais, H.-J., et al. (2021). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. The Journal of Organic Chemistry, 86(22), 15995–16006. [Link]

-

Al-ani, W., Shankland, K., & Cobb, A. J. A. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synlett, 26(18), 2555-2558. [Link]

-

Al-Ani, W., Shankland, K., & Cobb, A. J. A. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synlett, 26(18), 2555-2558. [Link]

-

Pan, S. C., et al. (2025). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers, 12(12), 2651-2657. [Link]

- Martin, S. F., et al. (2015). Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof. U.S.

- (2013). Preparation method of ethyl 2-oxocyclopentylacetate.

- Gergel, E., & Effenberger, R. (1990). Enzymatic resolution process.

-

Kanger, T., et al. (2019). Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. Synthesis, 51(22), 4215-4222. [Link]

-

Albrecht, Ł., & Ransborg, L. K. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(10), 2465. [Link]

-

Gotor-Fernández, V., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

-

Kim, J. H., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 10(11), 1269. [Link]

-

de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(16), 4983. [Link]

- (2013). Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide. U.S.

-

Silm, E., Järving, I., & Kanger, T. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 167–173. [Link]

-

Effenberger, R., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263. [Link]

-

Wójtowicz-Krawiec, A., et al. (2012). Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. Letters in Organic Chemistry, 9(8), 564-568. [Link]

-

Li, W., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2533. [Link]

-

Blechert, S., et al. (2010). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2010(28), 5456-5463. [Link]

-

Couto, I., et al. (2017). Applications of Chiral Three-membered Rings for Total Synthesis: A Review. Current Organic Synthesis, 14(4), 503-524. [Link]

-

PubChem. (n.d.). Ethyl 2-(2-oxocyclopentyl)acetate. PubChem. Retrieved from [Link]

-

Sinicropi, M. S., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32263–32267. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 4. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]

- 10. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. researchgate.net [researchgate.net]

- 17. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of "2-(3-Oxocyclopentyl)acetic acid" derivatives

A Technical Guide to the Biological Significance and Therapeutic Potential of 2-(3-Oxocyclopentyl)acetic Acid Derivatives

Abstract

The this compound framework represents a cornerstone in medicinal chemistry, most notably as a fundamental precursor in the biosynthesis and synthetic production of prostaglandins—critical lipid mediators with profound physiological and pathophysiological implications. Beyond this foundational role, the inherent chemical tractability and defined stereochemistry of the cyclopentanone ring have established it as a "privileged scaffold." This allows for the development of a diverse array of derivatives with significant therapeutic potential across multiple disease areas, including inflammation, cancer, infectious diseases, and neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological significance of these derivatives. We will explore their role as prostaglandin analogs, delve into their emerging therapeutic applications, elucidate key mechanisms of action, and provide validated experimental protocols for their synthesis and biological evaluation.

The Prostaglandin Connection: A Legacy of Biological Potency

The most established biological significance of the this compound core lies in its structural relationship to prostaglandins (PGs). Prostaglandins are a class of eicosanoids, which are signaling molecules derived from fatty acids, primarily arachidonic acid.[1] These potent, hormone-like substances are not stored in cells but are synthesized on demand in response to various stimuli. They exert a wide range of biological effects on systems including the reproductive, gastrointestinal, respiratory, and cardiovascular systems.[2]

The fundamental structure of prostaglandins consists of a cyclopentane ring with two side chains.[2] It is this cyclopentane core that is prefigured in this compound, making it a vital starting material for the chemical synthesis of both naturally occurring prostaglandins and their more stable and selective synthetic analogs.[1][3] The ability to synthetically modify the core structure and its side chains allows for the fine-tuning of biological activity, leading to the development of prostaglandin-related drugs with improved therapeutic profiles.[1]

Biosynthesis of Prostaglandins from Arachidonic Acid

The natural synthesis of prostaglandins begins with the enzymatic oxidation of arachidonic acid by cyclooxygenase (COX) enzymes (COX-1 and COX-2). This process introduces two molecules of oxygen to form an unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly converted to prostaglandin H2 (PGH2). PGH2 serves as the central precursor for the synthesis of various prostaglandins (PGE2, PGF2α, PGD2), as well as thromboxanes and prostacyclins, through the action of specific synthases.

Arachidonic_Acid [label="Arachidonic Acid"]; PGG2 [label="Prostaglandin G2 (PGG2)"]; PGH2 [label="Prostaglandin H2 (PGH2)"]; Prostaglandins [label="Prostaglandins (PGE2, PGF2α, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thromboxanes [label="Thromboxanes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostacyclins [label="Prostacyclins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

Arachidonic_Acid -> PGG2 [label="Cyclooxygenase (COX)"]; PGG2 -> PGH2 [label="Peroxidase activity of COX"]; PGH2 -> Prostaglandins [label="PG Synthases"]; PGH2 -> Thromboxanes [label="TX Synthase"]; PGH2 -> Prostacyclins [label="PGIS"]; }

Simplified overview of the prostaglandin biosynthesis pathway.

Therapeutic Landscape of this compound Derivatives

The versatility of the cyclopentanone scaffold has enabled its exploration in a multitude of therapeutic contexts beyond its role in prostaglandin synthesis. The ability to introduce diverse functional groups onto the cyclopentane ring has led to the discovery of novel compounds with potent and selective biological activities.

Anti-inflammatory and Antioxidant Agents

Derivatives of benzylidene cyclopentanone have demonstrated significant anti-inflammatory, antibacterial, and antioxidant properties.[4] These compounds are often synthesized through Claisen-Schmidt condensation reactions.[5] The anti-inflammatory effects of some derivatives are linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory responses.[6] Additionally, certain derivatives have been shown to inhibit glutathione S-transferase (GST), an enzyme involved in detoxification and the oxidative stress response.[4]

Anticancer Therapeutics

The development of novel anticancer agents is a prominent area of research for cyclopentanone derivatives. Several strategies have yielded promising results:

-

Chalcone Derivatives: Cyclopentanone-based chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7]

-

Heterocyclic Derivatives: The cyclopentanone core has been used as a starting material for the synthesis of more complex heterocyclic compounds, such as pyrans and pyridines, which have shown notable antitumor activity.[8]

-

GSK-3β Inhibition: Cyclopentanone derivatives have been identified as potent inhibitors of Glycogen synthase kinase-3β (GSK-3β).[9] Dysregulation of GSK-3β is implicated in the pathology of several cancers, making it an attractive therapeutic target.[9]

Antimicrobial and Antiviral Applications

The incorporation of an oxime functional group into the cyclopentanone scaffold is a recognized strategy for developing compounds with antimicrobial and antiviral activities.[9] This functional group acts as a key pharmacophore, contributing to the biological activity of the resulting derivatives.[9]

Key Mechanisms of Action

While the precise mechanism of action can vary significantly between different derivatives, several key molecular targets and pathways have been identified:

| Derivative Class | Primary Mechanism of Action | Therapeutic Relevance |

| Benzylidene Cyclopentanones | Inhibition of NF-κB signaling, Inhibition of Glutathione S-transferase (GST) | Anti-inflammatory, Antioxidant |

| Cyclopentanone-based Chalcones | Induction of apoptosis, Cell cycle arrest | Anticancer |

| Various Cyclopentanone Derivatives | Inhibition of Glycogen synthase kinase-3β (GSK-3β) | Neurodegenerative diseases, Cancer, Diabetes |

| Nitroalkyl-substituted Cyclopentanones | Inhibition of Histone Deacetylases (HDACs) | Anticancer, Anti-inflammatory |

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of Benzylidene Cyclopentanone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of benzylidene cyclopentanone derivatives, which are precursors to many biologically active compounds.

Materials:

-

Cyclopentanone

-

Substituted Benzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (10%)

-

Stir plate and stir bar

-

Round bottom flask

-

Condenser

-

Ice bath

Procedure:

-

Dissolve cyclopentanone (1 equivalent) and the desired substituted benzaldehyde (2 equivalents) in ethanol in a round bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add aqueous sodium hydroxide (10%) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzylidene cyclopentanone derivative.

Start [label="Start: Dissolve Reactants", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Cool mixture in ice bath"]; Step2 [label="Add NaOH dropwise"]; Step3 [label="Stir at room temperature"]; Step4 [label="Monitor by TLC"]; Step5 [label="Quench and acidify"]; Step6 [label="Filter and dry product"]; Step7 [label="Recrystallize for purity"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5 [label="Reaction complete"]; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }

General workflow for the synthesis of benzylidene cyclopentanone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel cyclopentanone derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The rich history of this chemical entity, from its central role in prostaglandin chemistry to its emergence as a versatile platform for generating novel therapeutics, underscores its importance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives through computational modeling and high-throughput screening. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their successful translation into clinical applications. The inherent "drug-like" properties of the cyclopentanone core, combined with its synthetic accessibility, ensure that it will remain a privileged structure in the ongoing quest for new and effective medicines.

References

- US6777447B2 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google P

- 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid - Benchchem.

- Application Notes and Protocols: Cyclopentanone Oxime in the Synthesis of Pharmaceutical Intermedi

- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv

- Prostaglandins - PubMed.

- A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed Central.

- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.

- Synthesizing derivatives from cyclopentanone analogue curcumin and their toxic, antioxidant and anti-inflamm

- Prostaglandin Biosynthesis - Acetate P

- Total synthesis of prostaglandins - PubMed.

Sources

- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6777447B2 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | 86023-17-8 | Benchchem [benchchem.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. scirp.org [scirp.org]

- 9. benchchem.com [benchchem.com]

The Strategic Role of 2-(3-Oxocyclopentyl)acetic Acid in Prostaglandin Synthesis: A Technical Guide

Abstract

Prostaglandins, a class of lipid compounds derived from fatty acids, are pivotal signaling molecules in a vast array of physiological and pathological processes. Their transient nature and potent biological activities have made them compelling targets for therapeutic intervention. While the natural biosynthesis of prostaglandins from arachidonic acid is well-established, the chemical synthesis of stable prostaglandin analogues for drug development presents significant challenges. This technical guide provides an in-depth exploration of the role of 2-(3-Oxocyclopentyl)acetic acid as a key synthetic precursor in the total synthesis of prostaglandins. We will delve into the chemical logic underpinning its use, detail relevant experimental protocols, and present a forward-looking perspective on its application in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of prostaglandin synthesis beyond the canonical biological pathways.

Introduction: The Prostaglandin Landscape and the Synthetic Imperative

Prostaglandins are members of the eicosanoid family of signaling molecules, which also includes thromboxanes, leukotrienes, and lipoxins. They are not stored pre-formed in cells but are synthesized on demand from arachidonic acid, a 20-carbon polyunsaturated fatty acid, through the action of cyclooxygenase (COX) enzymes.[1] The resulting intermediate, prostaglandin H2 (PGH2), is then converted by specific synthases into a variety of prostaglandins (e.g., PGE2, PGF2α, PGD2), each with distinct biological activities.

The physiological roles of prostaglandins are remarkably diverse, encompassing the regulation of inflammation, blood pressure, platelet aggregation, immune responses, and reproductive processes.[2] Consequently, the prostaglandin signaling pathway is a prime target for therapeutic modulation. However, the inherent chemical and metabolic instability of natural prostaglandins limits their direct therapeutic application.[1] This has driven the development of synthetic strategies to produce more stable and selective prostaglandin analogues.

Total chemical synthesis offers the advantage of precise structural modification, enabling the creation of analogues with improved pharmacokinetic and pharmacodynamic profiles. A cornerstone of many successful prostaglandin syntheses is the use of strategic precursors that provide the core cyclopentane scaffold. Among these, this compound has emerged as a valuable and versatile starting material.

This compound: A Strategic Precursor for Prostaglandin Synthesis

While not a natural intermediate in the COX-mediated biosynthesis, this compound provides a foundational C7 cyclopentane-acetic acid skeleton that mirrors a significant portion of the prostaglandin structure. Its utility lies in its capacity to be elaborated into more complex and stereochemically defined intermediates, most notably the renowned Corey Lactone .

The Corey Lactone is a pivotal intermediate in many prostaglandin syntheses, containing the correct stereochemistry of the cyclopentane ring and functional groups that allow for the sequential and stereocontrolled introduction of the two side chains characteristic of prostaglandins.[3][4][5][6] The synthesis of the Corey Lactone from simpler, achiral precursors like this compound represents a highly efficient and convergent approach to prostaglandin synthesis.

The core chemical logic behind using this compound is as follows:

-

Structural Analogy: The molecule already contains the five-membered ring and the carboxylic acid side chain, reducing the number of synthetic steps required to construct the basic prostaglandin framework.

-

Functional Handles: The ketone group on the cyclopentane ring and the carboxylic acid provide reactive sites for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

-

Stereochemical Control: While this compound itself is achiral, its conversion to chiral intermediates like the Corey Lactone can be achieved through various asymmetric synthesis strategies, including the use of chiral catalysts and enzymatic resolutions.

The following diagram illustrates the conceptual relationship between this compound, the Corey Lactone, and the final prostaglandin structure.

Caption: Synthetic relationship between this compound and prostaglandins.

Chemoenzymatic Synthesis: A Modern Approach to Prostaglandin Precursors

The synthesis of prostaglandins and their intermediates has been significantly advanced by the integration of enzymatic steps into chemical workflows, a field known as chemoenzymatic synthesis.[1] Enzymes, with their inherent stereoselectivity and ability to function under mild conditions, offer elegant solutions to the challenges of creating complex chiral molecules.

In the context of prostaglandin synthesis starting from cyclopentane-based precursors, enzymes, particularly lipases, are often employed for the kinetic resolution of racemic intermediates.[7] This allows for the efficient separation of enantiomers, providing access to the desired stereoisomer of key intermediates like the Corey Lactone.

Experimental Protocol: Lipase-Mediated Resolution of a Corey Lactone Precursor

This protocol describes a general method for the enzymatic resolution of a racemic alcohol intermediate, a common step in chemoenzymatic routes to the Corey Lactone.

Objective: To selectively acylate one enantiomer of a racemic cyclopentanol derivative using a lipase, allowing for the separation of the acylated product from the unreacted enantiomer.

Materials:

-

Racemic cyclopentanol intermediate

-

Immobilized Lipase (e.g., Candida antarctica lipase B, CAL-B)

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Buffer solution (for pH control, if necessary)

-

Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature control)

-

Chromatography system for separation (e.g., silica gel column chromatography)

-

Analytical instrumentation for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC, GC)

Procedure:

-

Reaction Setup: In a clean, dry reaction flask, dissolve the racemic cyclopentanol intermediate in the chosen anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and the scale of the reaction and should be optimized.

-

Initiation of Acylation: Add the acylating agent (e.g., vinyl acetate) to the mixture. The reaction is typically run at or near room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

-

Reaction Quench and Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized lipase. The enzyme can often be washed and reused.

-

Product Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard purification techniques, such as silica gel column chromatography.

-

Enantiomeric Excess Determination: Analyze the purified acylated product and the unreacted alcohol by chiral HPLC or GC to determine their enantiomeric excess.

Causality Behind Experimental Choices:

-

Immobilized Lipase: Using an immobilized enzyme simplifies its removal from the reaction mixture and allows for its reuse, making the process more cost-effective and scalable.

-

Anhydrous Solvent: The absence of water is crucial as it can lead to the hydrolysis of the ester product and reduce the efficiency of the acylation reaction.

-

Vinyl Acetate: Vinyl acetate is an effective acyl donor in lipase-catalyzed reactions as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

-

Monitoring to ~50% Conversion: In a kinetic resolution, the enantioselectivity of the enzyme results in one enantiomer reacting faster than the other. Stopping the reaction at 50% conversion maximizes the enantiomeric purity of both the product and the remaining starting material.

The following diagram illustrates the workflow for this chemoenzymatic resolution.

Sources

- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. WO2006094294A2 - Enzymatic transformation of a prostaglandin (bimatoprost) intermediate - Google Patents [patents.google.com]

An In-Depth Guide to the Stereochemical Investigation of 2-(3-Oxocyclopentyl)acetic acid

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] For researchers and professionals in drug development, a thorough understanding and characterization of a molecule's stereoisomers are not merely academic exercises but cornerstones of safety, efficacy, and regulatory compliance.[3] This guide provides a comprehensive technical overview of the stereochemistry of 2-(3-Oxocyclopentyl)acetic acid, a versatile building block in organic synthesis. We will delve into the structural basis of its chirality, present detailed protocols for the separation and analysis of its enantiomers, and explain the causality behind the selection of these advanced analytical techniques.

The Imperative of Stereochemical Analysis in Pharmaceutical Development

In the chiral environment of the human body, enantiomers of a drug molecule can exhibit profound differences in their pharmacological and toxicological profiles.[4][5] Biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer.[2][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[6] Therefore, the ability to separate, identify, and quantify the individual stereoisomers of a chiral drug candidate is paramount. This rigorous analysis ensures that the therapeutic agent is well-characterized, leading to simpler pharmacokinetic profiles, improved therapeutic indices, and reduced potential for drug interactions.[4]

Structural Analysis of this compound

This compound (CAS: 3128-05-0) is an organic compound with the molecular formula C₇H₁₀O₃.[7][8] Its structure consists of a cyclopentanone ring substituted with an acetic acid group.

The key to its stereochemistry lies in identifying the stereogenic centers. A stereogenic center (or chiral center) is an atom, typically carbon, bonded to four different groups. In the case of this compound, the carbon atom at position 1 of the cyclopentane ring (the carbon to which the acetic acid side chain is attached) is a chiral center.

-

Group 1: -H

-

Group 2: -CH₂COOH (acetic acid side chain)

-

Group 3: -CH₂-C(=O)- (pathway towards the carbonyl group)

-

Group 4: -CH₂-CH₂- (pathway away from the carbonyl group)